2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone typically involves multiple steps:
Formation of the Aldehyde Intermediate: The initial step involves the synthesis of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde. This can be achieved through the reaction of 2-methyl-4-aminobenzoaldehyde with N-ethyl-N-benzylamine under controlled conditions.
Hydrazone Formation: The aldehyde intermediate is then reacted with 1,1-diphenylhydrazine to form the final hydrazone product. This step usually requires a catalyst and specific reaction conditions such as temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the original amine and aldehyde components.
Scientific Research Applications
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde: This compound is a precursor in the synthesis of the hydrazone.
1,1-Diphenylhydrazine: Another precursor used in the final step of the synthesis.
Benzylamine Derivatives: Compounds with similar amine functional groups and aromatic structures.
Uniqueness
What sets 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone apart is its specific combination of functional groups and aromatic rings, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various scientific fields highlight its significance.
Properties
IUPAC Name |
N-benzyl-4-[(E)-(diphenylhydrazinylidene)methyl]-N-ethyl-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3/c1-3-31(23-25-13-7-4-8-14-25)29-20-19-26(24(2)21-29)22-30-32(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-22H,3,23H2,1-2H3/b30-22+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUABALWHGKKTJ-JBASAIQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.